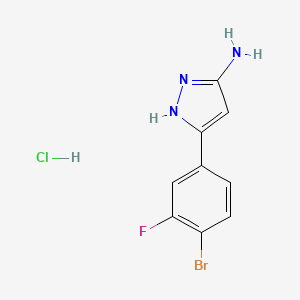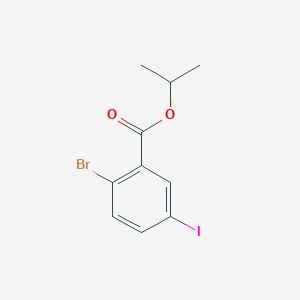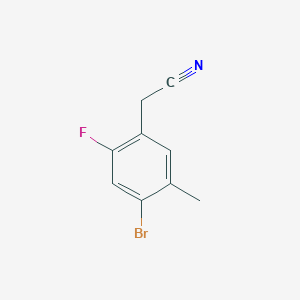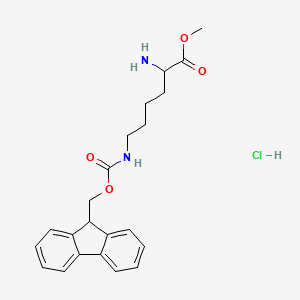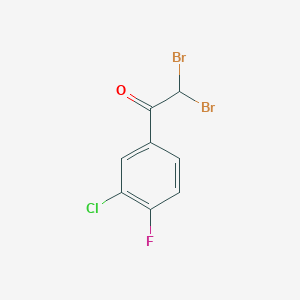
2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2ClFO It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone typically involves the bromination of 1-(3-chloro-4-fluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently reacts with the phenyl ring to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or basic conditions, room temperature to reflux.
Major Products Formed
Substitution: Amino, thio, or alkoxy derivatives of the original compound.
Reduction: Corresponding alcohols or alkanes.
Oxidation: Carboxylic acids.
Scientific Research Applications
2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe to study biological pathways involving halogenated compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The presence of halogen atoms enhances the compound’s reactivity and ability to penetrate biological membranes, making it a potent bioactive agent.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-4’-chloroacetophenone
- 2-Bromo-4’-(trifluoromethyl)acetophenone
- 2-Bromoacetophenone
- 2-Bromo-4’-methoxyacetophenone
- 2,3’-Dibromoacetophenone
Uniqueness
2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone is unique due to the presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring
Properties
Molecular Formula |
C8H4Br2ClFO |
|---|---|
Molecular Weight |
330.37 g/mol |
IUPAC Name |
2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2ClFO/c9-8(10)7(13)4-1-2-6(12)5(11)3-4/h1-3,8H |
InChI Key |
IRLUNFDCIHQKEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(Br)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


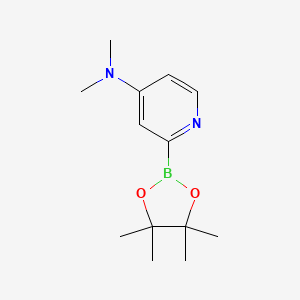
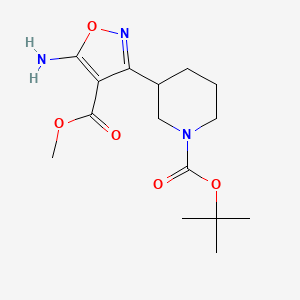

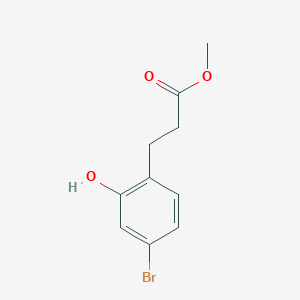
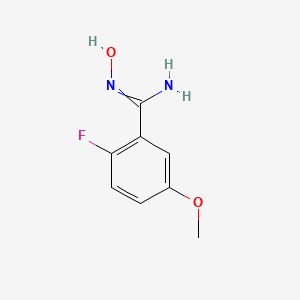
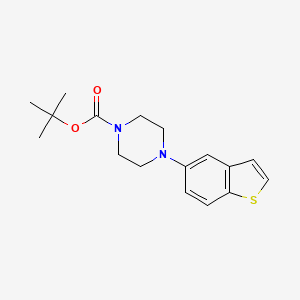
![Ethyl 4-Bromo-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13694601.png)
![4-(5-Dimethylamino-1-methyl-2-oxo-1,2-dihydro-imidazo[4,5-b]pyridin-3-yl)-piperidine-1-carboxylic acid ethyl ester](/img/structure/B13694602.png)

